2,3-Dichloro-5-(trifluoromethyl)pyridine

Overview

Description

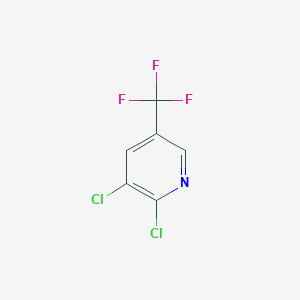

2,3-Dichloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-(trifluoromethyl)pyridine can be synthesized through multiple routes. One common method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the conversion of nicotinic acid to this compound using phosphorus pentachloride in a Teflon autoclave at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. The choice of method depends on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .

Scientific Research Applications

Synthesis of Agrochemicals

DCTF serves as a crucial intermediate in the synthesis of several agrochemical products, including herbicides and insecticides. Its chlorinated and trifluoromethylated structure enhances its biological activity and stability, making it an attractive candidate for developing crop protection agents.

| Agrochemical Application | Details |

|---|---|

| Herbicides | DCTF is utilized in the synthesis of herbicides that target specific weed species with minimal impact on crops. |

| Insecticides | The compound is incorporated into formulations designed to control pest populations effectively. |

Pharmaceutical Development

In medicinal chemistry, DCTF is employed as a precursor for synthesizing bioactive molecules. Its structural features contribute to the development of compounds with enhanced therapeutic properties.

| Pharmaceutical Application | Details |

|---|---|

| Anticancer Agents | DCTF derivatives have shown promising anticancer activity against various cell lines, indicating potential for cancer treatment applications. |

| Antimicrobial Agents | The compound exhibits antimicrobial properties, making it useful in developing new antibiotics and antifungal agents. |

Organic Synthesis

DCTF is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cross-coupling reactions.

Case Study 1: Anticancer Activity

Research has demonstrated that certain DCTF derivatives exhibit significant cytotoxicity against human cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). For example, a derivative showed an IC50 value of approximately 5 µg/ml, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Agrochemical Efficacy

In agricultural studies, DCTF was tested for its effectiveness as an insecticide against common pests. The results indicated that formulations containing DCTF demonstrated higher efficacy compared to traditional insecticides, leading to reduced pest populations and improved crop yields .

Summary of Applications

The versatility of this compound is highlighted by its applications across multiple fields:

| Field | Application |

|---|---|

| Agrochemicals | Intermediate for herbicides and insecticides |

| Pharmaceuticals | Precursor for anticancer and antimicrobial agents |

| Organic Chemistry | Building block for complex organic synthesis |

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In agrochemical applications, it acts as an insect growth regulator by inhibiting the growth of target insects at their larval stages . The compound’s unique structure allows it to interact with various biological pathways, making it effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2,3-Difluoro-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2,3-Dichloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of certain agrochemicals and pharmaceuticals .

Biological Activity

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a pyridine derivative that has garnered attention due to its significant biological activities, particularly in the fields of agriculture and pharmaceuticals. This compound is characterized by its unique trifluoromethyl and dichloro substituents, which contribute to its efficacy as a fungicide and potential therapeutic agent. This article explores the biological activity of DCTF, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

DCTF has the molecular formula CHClFN. The presence of both chlorine and trifluoromethyl groups imparts unique physicochemical properties that enhance its biological activity.

Table 1: Molecular Characteristics of DCTF

| Property | Value |

|---|---|

| Molecular Weight | 201.99 g/mol |

| Melting Point | 32-34 °C |

| Solubility | Soluble in organic solvents |

| Log P (Octanol/Water Partition Coefficient) | 3.5 |

Agrochemical Applications

DCTF is primarily utilized in agricultural settings as a potent fungicide. It has been shown to exhibit superior fungicidal activity compared to other chlorinated derivatives. For instance, it is a key intermediate in the synthesis of fluazinam, a widely used fungicide that disrupts cellular respiration in fungi .

Case Study: Fluazinam Synthesis

Fluazinam, synthesized from DCTF, demonstrates high efficacy against various fungal pathogens. The mechanism involves interference with mitochondrial respiration, which is crucial for fungal survival .

Pharmaceutical Applications

In addition to its agricultural uses, DCTF is being investigated for its potential in pharmaceutical applications. Compounds containing the trifluoromethyl group are known to exhibit enhanced bioactivity due to their unique electronic properties. Approximately 20% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials for antiviral and antitumor activities .

Table 2: Pharmaceutical Compounds Derived from DCTF

| Compound Name | Type | Activity | Status |

|---|---|---|---|

| Tipranavir | Antiviral | HIV Protease Inhibitor | Approved |

| Fluazinam | Fungicide | Fungal Inhibition | Approved |

| Other TFMP Derivatives | Various | Antitumor/Antiviral | Clinical Trials |

The biological activity of DCTF can be attributed to several factors:

- Electronegativity : The trifluoromethyl group is strongly electron-withdrawing, enhancing the compound's reactivity.

- Steric Effects : The bulky nature of the trifluoromethyl group can influence molecular interactions with biological targets.

- Hydrophobicity : DCTF's hydrophobic characteristics facilitate membrane penetration, allowing it to reach intracellular targets effectively .

Research Findings

Recent studies have highlighted the effectiveness of DCTF and its derivatives in various biological assays:

- A study demonstrated that TFMP derivatives exhibited improved insecticidal activity compared to their phenyl analogs against lepidopterous pests .

- Another research indicated that compounds similar to DCTF showed promising results in inhibiting tumor growth in preclinical models .

Table 3: Summary of Biological Assays

Q & A

Q. Basic: What are the primary synthetic routes for 2,3-dichloro-5-(trifluoromethyl)pyridine, and what are their key steps?

Methodological Answer:

The compound is synthesized via halogen exchange and aromatic chlorination. A common route involves:

Chlorination/fluorination of β-picoline : Catalytic high-temperature chlorination of β-picoline followed by fluorination yields intermediates like 2-chloro-3-(trifluoromethyl)pyridine .

Aromatic nuclear chlorination : Subsequent chlorination of the pyridine ring at the 5-position using Cl₂ or SO₂Cl₂ under controlled conditions .

Purification : Distillation under reduced pressure (e.g., 80°C at 20 mmHg) to isolate the final product .

Key Data:

- Yield: Up to 92% under optimized autoclave conditions (170–180°C, 5 h, HF catalyst) .

- By-products: Minor formation of 2-chloro-3-(trifluoromethyl)pyridine due to incomplete chlorination .

Q. Basic: How is this compound characterized analytically?

Methodological Answer:

- GC-MS : Determines purity (>99.5%) and identifies impurities like residual solvents or by-products .

- NMR (¹H/¹³C) : Confirms substitution patterns on the pyridine ring (e.g., chemical shifts at δ 8.6–8.8 ppm for H-4 in DMSO-d₆) .

- DSC/TGA : Measures thermal stability (melting point: 8–9°C; decomposition >200°C) .

Contradictions in Data:

- Boiling Point : Reported as 80°C at 20 mmHg vs. 171–173°C at atmospheric pressure . Resolve via pressure-dependent calibration.

Q. Basic: What role does this compound play in agrochemical synthesis?

Methodological Answer:

It serves as a key intermediate for:

Fluopyram : Condensation with ethyl cyanoacetate, followed by decarboxylation and hydrogenation, yields 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine, a precursor to the fungicide fluopyram .

Insecticides : Reactivity at Cl positions enables cross-coupling to generate arylpyridine derivatives .

Optimization Insight:

- Catalyst Selection : Pd/C (5% loading) improves hydrogenation efficiency in fluopyram synthesis (total yield: 48.1%) .

Q. Advanced: How can reaction conditions be optimized to maximize yield while minimizing by-products?

Methodological Answer:

- Temperature Control : Maintain 170–180°C during fluorination to suppress side reactions (e.g., over-chlorination) .

- Catalyst Screening : Tungsten hexachloride (0.2g/mol) enhances fluorination efficiency .

- Solvent Selection : Use chlorinated solvents (e.g., chloroform) to improve solubility and regioselectivity .

Data-Driven Example:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 170–180°C | +15% |

| Catalyst Loading | 0.2g/mol | +10% |

| Pressure | 20 mmHg | +8% |

Q. Advanced: How to resolve contradictions in reported physical properties (e.g., boiling points)?

Methodological Answer:

- Pressure Calibration : Replicate experiments under standardized conditions (e.g., 20 mmHg vs. atmospheric pressure) .

- Instrument Validation : Cross-check using differential ebulliometry for precise boiling point measurement.

- Literature Review : Prioritize peer-reviewed studies over vendor data (e.g., Ashford’s Dictionary vs. commercial catalogs).

Q. Advanced: What challenges arise in regioselective functionalization of this compound?

Methodological Answer:

- Competitive Reactivity : Cl at positions 2 and 3 exhibit differing electrophilicities. Use directing groups (e.g., -CF₃ at position 5) to bias substitution .

- Steric Effects : Bulkier reagents favor reaction at the less hindered 2-position.

- Case Study : Pd-catalyzed coupling at position 2 achieved 85% selectivity in [¹⁸F]mG2P026 synthesis .

Q. Advanced: How to ensure compliance with safety and regulatory guidelines during synthesis?

Methodological Answer:

- Hazard Mitigation : Use inert gas (N₂/Ar) for storage (2–8°C) to prevent decomposition .

- EPA Compliance : Report significant new uses per 40 CFR §721.8700 (e.g., industrial-scale production) .

- Waste Management : Neutralize HF by-products with CaCO₃ before disposal .

Safety Data:

- Hazard Codes: H302 (oral toxicity), H318 (eye damage) .

- PPE: N95 mask, gloves, and eyeshields required .

Q. Advanced: How are by-products like 2-chloro-3-(trifluoromethyl)pyridine managed in large-scale syntheses?

Methodological Answer:

- Chromatographic Separation : Use silica gel columns with hexane/ethyl acetate (9:1) to isolate the target compound .

- Recycling : Recover unreacted starting material via fractional distillation .

Q. Advanced: What is the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Hydrolyzes slowly in aqueous acidic conditions (t₁/₂ > 48 h at pH 3) .

- Thermal Degradation : Decomposes above 200°C, releasing Cl₂ and HF .

Q. Advanced: How can computational modeling guide the design of novel derivatives?

Methodological Answer:

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQGNFVSFKJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074080 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69045-84-7 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.